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Compound of Interest

Compound Name: 2H-chromen-3-ylmethanol

Cat. No.: B045876

For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged heterocyclic motif found in a variety of natural
products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2H-
chromene analogs, with a focus on their anticancer and P2Y6 receptor antagonist activities.
Detailed experimental protocols and visualizations of key signaling pathways are included to
support further research and drug development efforts in this area.

Anticancer Activity of 2H-Chromene Analogs

2H-chromene derivatives have demonstrated significant potential as anticancer agents, with
numerous studies reporting their cytotoxic effects against various cancer cell lines. The SAR
studies reveal that the anticancer potency can be modulated by substitutions on both the
chromene core and its appendages.[1][2]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative
2H-chromene analogs against different human cancer cell lines.
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Compound ID Cancer Cell Line IC50 (pM) Reference
A549 (Lung

Compound 1 ) 15.3 [2]
Carcinoma)

MDA-MB-231 (Breast

18.7 [2]
Cancer)
MCF-7 (Breast
12.5 [2]
Cancer)
A549 (Lung
Compound 2 ] 8.9 [2]
Carcinoma)
MDA-MB-231 (Breast
11.2 [2]
Cancer)
MCF-7 (Breast
6.8 [2]
Cancer)
A549 (Lung
Compound 3 ) > 50 [2]
Carcinoma)
MDA-MB-231 (Breast
> 50 [2]
Cancer)
MCF-7 (Breast
> 50 [2]
Cancer)
] Comparable to
Compound 60 Various ) ) [1]
Cisplatin
SAR Insights:

» Substitution at Position 2 and 6: The presence of a 6-bromo and a 2-methyl substituent on
the chromene ring has been shown to have a positive effect on the growth inhibitory activity.

[1]

» Methylene-azolidinone Moiety: The nature of the azolidinone ring attached to the 3-position
via a methylene linker influences cytotoxicity. Hydantoin derivatives, for instance, have
shown promising results.[1]
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o Oxime Derivatives: Novel oxime-based chromene derivatives have been developed as
potential anticancer agents, with some compounds showing promising antiproliferative
effects against lung and breast cancer cell lines.[2]

Experimental Protocol: MTT Assay for Anticancer Drug
Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present. These enzymes are capable of reducing
the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:
e 2H-chromene analogs
e Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

e Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin

e MTT solution (5 mg/mL in PBS)
e Dimethyl sulfoxide (DMSO)

o 96-well plates

e CO2 incubator

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 103to 1 x 104
cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

o Compound Treatment: Treat the cells with various concentrations of the 2H-chromene
analogs (typically ranging from 0.1 to 100 uM) and incubate for another 48-72 hours. A
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vehicle control (DMSO) should be included.

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 yL of DMSO to each
well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells /
Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that
inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: Apoptosis

Many 2H-chromene analogs exert their anticancer effects by inducing apoptosis (programmed
cell death). The intrinsic pathway of apoptosis is a key mechanism involved.
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P2Y6 Receptor Antagonism by 2H-Chromene
Analogs

Certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been identified as antagonists
of the P2Y®6 receptor, a Gg-coupled receptor involved in various physiological and pathological
processes, including inflammation.[3]

Quantitative SAR Data: P2Y6 Receptor Antagonism

The following table presents the IC50 values for the inhibition of UDP-induced calcium
mobilization in hP2Y6R-expressing astrocytoma cells by various 2H-chromene analogs.[3][4]

Substitution at

Compound ID . IC50 (pM) Reference
Position 6

3 lodo ~3-5 [3]

7 Trimethylsilyl-ethynyl <1 [3]

8 Triethylsilyl-ethynyl <1 [3]
t-butyl prop-2-yn-1-

14 Y prop-ey ~1 [3]
ylcarbamate

p-carboxyphenyl-

16 ~1 [3]
ethynyl
25 Cyano >10 [3]
SAR Insights:

» Position 6 is Key for Derivatization: The 6-position of the 3-nitro-2-(trifluoromethyl)-2H-
chromene scaffold is amenable to substitution with various groups, including linear alkynes
and extended amide chains, without significant loss of P2Y6R affinity.[3][4]

o Bulky Silyl Groups Enhance Potency: The introduction of bulky trialkylsilyl-ethynyl groups at
the 6-position, as seen in compounds 7 and 8, leads to a 3- to 5-fold increase in antagonistic
affinity compared to the iodo-substituted reference compound 3.[3]
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e Chain Extension and Functionalization: Extending the alkyne chain with functional groups
like carbamates and carboxyphenyl groups can maintain or even improve potency.[3]

o Position 3 Substitutions: Replacement of the 3-nitro group with a carboxylic acid or ester
group results in a loss of affinity, indicating the importance of the nitro group for P2Y6R
antagonism.[4]

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium
concentration induced by a P2Y6 receptor agonist (UDP).

Materials:

o hP2Y6R-expressing 1321N1 astrocytoma cells

e Assay buffer (e.g., HBSS with 20 mM HEPES)

¢ Fluo-4 AM (calcium indicator dye)

e Pluronic F-127

 Uridine diphosphate (UDP)

e 2H-chromene analogs

o 96-well or 384-well black-walled, clear-bottom plates

o Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FLIPR)
Procedure:

o Cell Seeding: Seed the hP2Y6R-expressing cells into the microplates and allow them to
attach and grow to confluency.

e Dye Loading: Remove the growth medium and load the cells with Fluo-4 AM in assay buffer
containing Pluronic F-127 for 1 hour at 37°C in the dark.
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o Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with
different concentrations of the 2H-chromene analogs (or vehicle control) for 10-20 minutes.

e Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader
and establish a baseline fluorescence reading. Then, automatically add a fixed concentration
of UDP (e.g., 100 nM) to each well and continuously monitor the change in fluorescence

intensity over time.

o Data Analysis: The antagonistic activity is determined by the reduction in the UDP-induced
calcium signal in the presence of the 2H-chromene analog. IC50 values are calculated from
the concentration-response curves.

Signaling Pathway: P2Y6 Receptor

The P2Y6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent
downstream signaling events.
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Involvement in NF-kB Signaling

Some studies have suggested that 2H-chromene analogs can modulate the NF-kB (nuclear
factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical
role in inflammation and cancer.
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Signaling Pathway: NF-kB

The canonical NF-kB pathway is activated by various stimuli, leading to the transcription of
genes involved in inflammation, cell survival, and proliferation.
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Conclusion

The 2H-chromene scaffold represents a versatile platform for the development of novel
therapeutic agents. The structure-activity relationships discussed in this guide highlight key
structural features that can be optimized to enhance anticancer activity and P2Y6 receptor
antagonism. The provided experimental protocols and signaling pathway diagrams offer a
valuable resource for researchers in the field, facilitating the design and evaluation of new 2H-
chromene analogs with improved pharmacological profiles. Further investigation into the
molecular mechanisms of action and in vivo efficacy of these compounds is warranted to fully
realize their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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